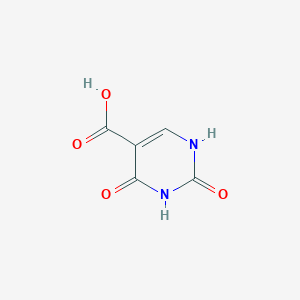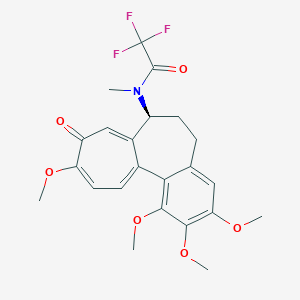
(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide
説明
Indole derivatives are crucial in medicinal chemistry due to their presence in compounds with diverse biological activities. The compound is related to indol-3-ylsulfanylacetic acids and their derivatives, which have been explored for their immunoactive properties.
Synthesis Analysis
The synthesis of related compounds involves reactions between (2-hydroxyethyl)amines and indol-3-ylsulfanylacetic acids or 1-benzylindol-3-ylsulfanylacetic acids, leading to immunoactive ionic liquids. These compounds are characterized using IR, NMR , and elemental analysis techniques (Mirskova et al., 2014).
Molecular Structure Analysis
X-ray diffraction analysis has been used to investigate the crystal structure of tris-(2-hydroxyethyl) ammonium indol-3-ylsulfanylacetate, providing insights into the arrangement of atoms and the molecular geometry of similar compounds (Mirskova et al., 2014).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including cycloaddition and cyclization reactions, leading to a wide range of products with potential biological activity. For example, the reaction of 1-(1H-3-indolyl)-4-(methylthio)-2-(p-tolylsulfonyl)-1,3-butadienes with iodine involves an unusual 1,2-migration of the sulfonyl group (Matsumoto et al., 2002).
Physical Properties Analysis
Physical properties, such as melting points, boiling points, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under various conditions. However, specific physical properties of "(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide" were not found in the literature. General principles indicate that structural features like crystal packing and hydrogen bonding can significantly influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for synthesizing and modifying indole derivatives for potential applications. For example, the adsorption properties and inhibition of mild steel corrosion by indole derivatives highlight their chemical versatility and potential as corrosion inhibitors (Behera et al., 2014).
科学的研究の応用
1. Novel Indole Derivatives Synthesis and Structural Analysis
A 2020 study by Tariq et al. explored the synthesis and characterization of novel indole derivatives, including (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide. These compounds showed potential for high-tech applications, particularly in nonlinear optical (NLO) properties, which are crucial in fields like photonics and telecommunications (Tariq et al., 2020).
2. Anticancer Properties
Panathur et al. (2013) investigated a series of indole derivatives for their anticancer properties. They found that certain compounds exhibited potent growth inhibitory action against various human cancer cell lines. This highlights the potential of indole derivatives, including (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide, in developing new anticancer leads (Panathur et al., 2013).
3. Synthesis of Immunoactive Compounds
In 2010, Mirskova et al. synthesized new (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids, which are structurally similar to (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide. These compounds showed significant antiproliferative activity, indicating their potential as immunomodulators (Mirskova et al., 2010).
4. Genotoxic Properties Study
Ferk et al. (2016) investigated the genotoxic properties of synthetic cannabinoids, including indole derivatives. While this study did not specifically mention (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide, it contributes to the broader understanding of the biological effects and potential risks associated with indole-based compounds (Ferk et al., 2016).
Safety And Hazards
特性
IUPAC Name |
1H-indol-3-yl carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOQCZXEQTTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180977 | |
| Record name | 2-1H-Indol-3-ylisothiourea, monohydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide | |
CAS RN |
26377-76-4 | |
| Record name | Carbamimidothioic acid, 1H-indol-3-yl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-1H-Indol-3-ylisothiourea, monohydroiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026377764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-1H-Indol-3-ylisothiourea, monohydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-1H-indol-3-ylisothiourea, monohydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



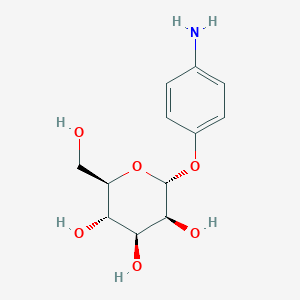
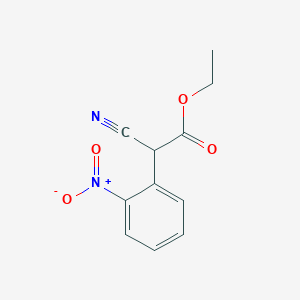
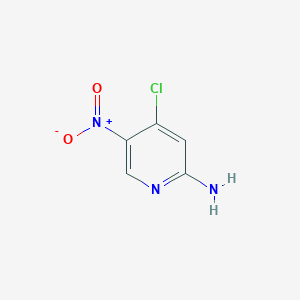
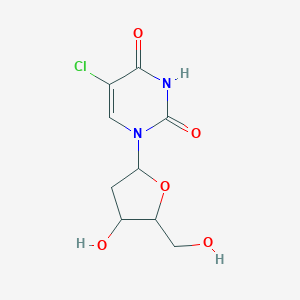
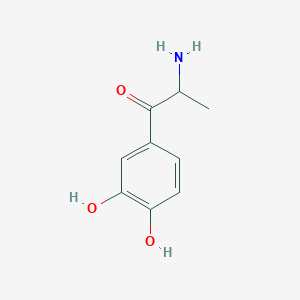
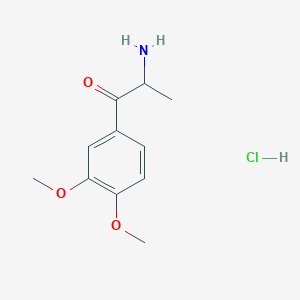
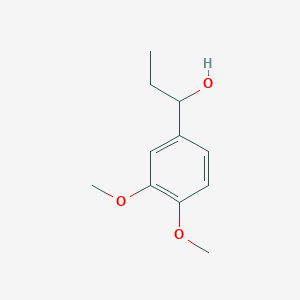
![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)
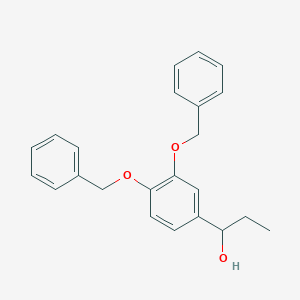
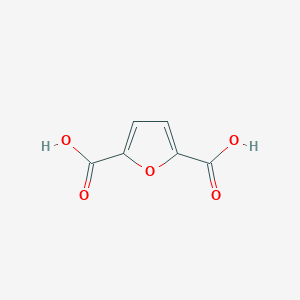

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
